6-(3,4-Dimethylphenyl)pyrimidin-4-ol

Epigenetics Histone Demethylase KDM4C/JMJD2C

Procure 6-(3,4-Dimethylphenyl)pyrimidin-4-ol (CAS 1695188-65-8) to establish the critical 3,4-dimethyl substitution pattern in your 6-arylpyrimidin-4-ol SAR matrix. This heterocyclic scaffold has demonstrated measurable, albeit moderate, cellular KDM4C inhibition (IC50 = 10 µM) and more potent biochemical activity (IC50 = 200 nM). Its pyrimidin-4-ol core provides multiple vectors (O-alkylation, cross-coupling) for downstream functionalization. Ideal for medicinal chemistry labs optimizing epigenetic probes. Strictly for research use; not for human/veterinary therapeutic applications.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 1695188-65-8
Cat. No. B1486807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dimethylphenyl)pyrimidin-4-ol
CAS1695188-65-8
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC(=O)NC=N2)C
InChIInChI=1S/C12H12N2O/c1-8-3-4-10(5-9(8)2)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15)
InChIKeyFXJOHZFFWKZVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Dimethylphenyl)pyrimidin-4-ol CAS 1695188-65-8: Chemical Identity and Core Characteristics for Research Procurement


6-(3,4-Dimethylphenyl)pyrimidin-4-ol (CAS 1695188-65-8; molecular formula C12H12N2O; molecular weight 200.24 g/mol) is a heterocyclic small molecule belonging to the 6-arylpyrimidin-4-ol class, characterized by a 3,4-dimethylphenyl substituent at the C6 position of the pyrimidin-4-ol scaffold . The compound features the InChIKey FXJOHZFFWKZVPY-UHFFFAOYSA-N and is supplied as a research-use-only chemical intermediate with typical catalog purity specifications . Its structural framework positions it within the broader family of pyrimidine derivatives investigated for kinase inhibition and epigenetic target modulation [1].

Procurement Rationale: Why 6-(3,4-Dimethylphenyl)pyrimidin-4-ol Cannot Be Replaced by Positional Isomers or Other 6-Arylpyrimidin-4-ol Analogs


Substitution of 6-(3,4-dimethylphenyl)pyrimidin-4-ol with its positional isomers (e.g., 2-substituted or 4-substituted 3,4-dimethylphenyl pyrimidines) or alternative 6-aryl analogs (e.g., 6-phenyl or 6-(p-tolyl) derivatives) is not scientifically justifiable without validation due to the established structure-activity relationship principles of the pyrimidine scaffold. The specific C6-aryl substitution pattern determines both synthetic accessibility and potential biological target engagement: the 6-arylpyrimidin-4-ol core provides a distinct pharmacophore geometry compared to 2-aryl or 4-aryl regioisomers, which exhibit different hydrogen-bonding capabilities and conformational preferences [1]. Furthermore, the 3,4-dimethyl substitution on the phenyl ring introduces steric and electronic properties that differ measurably from unsubstituted phenyl or mono-methyl analogs. However, it must be explicitly stated that the published quantitative evidence base for this specific compound is currently limited, and high-strength differential data (direct head-to-head comparisons against named comparators) are not available in the accessible peer-reviewed literature at the time of this assessment. The procurement decision for this compound should therefore be driven primarily by its precise chemical identity requirements for a specific research protocol or synthetic pathway, rather than by claims of superior biological performance relative to close analogs.

Quantitative Evidence Profile for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol: Comparative Data Against In-Class Analogs


KDM4C Inhibition: Comparative Activity of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol Versus KDM4 Family Isoforms

6-(3,4-Dimethylphenyl)pyrimidin-4-ol exhibits measurable inhibitory activity against human lysine-specific demethylase 4C (KDM4C/JMJD2C) with an IC50 of 10,000 nM (10 μM) in a cell-based H3K9Me3 demethylation assay using U2OS cells transfected with N-terminal His-tagged full-length human KDM4C [1]. This activity represents a moderate level of target engagement. In contrast, the same compound shows a 50-fold higher potency against the recombinant KDM4C enzyme in a biochemical RFMS assay using E. coli-expressed protein and a trimethylated peptide substrate, with an IC50 of 200 nM [1]. This differential in potency between the cellular and biochemical assay formats suggests potential limitations in cell permeability or intracellular target accessibility that should be considered when designing experiments. The data are derived from curated ChEMBL deposition originating from GlaxoSmithKline screening efforts [1].

Epigenetics Histone Demethylase KDM4C/JMJD2C

Synthetic Accessibility: Yield Comparison of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol in One-Pot 6-Arylpyrimidin-4-ol Synthesis Protocol

6-(3,4-Dimethylphenyl)pyrimidin-4-ol can be synthesized via a one-pot method reacting the corresponding methyl 3-oxo-3-arylpropanoate with formamide in the presence of stoichiometric ammonium acetate at elevated temperature [1]. This methodology was developed for a series of 6-arylpyrimidin-4-ol derivatives (compounds 3a-3h), with reported yields ranging from 50-70% across the series [1]. While the exact isolated yield for the 3,4-dimethylphenyl derivative was not specifically tabulated in the primary publication, the method provides a validated synthetic entry point. For comparative context, an alternative literature method using formamidine in DMF afforded only 14% yield after a 3-day reaction time for related 4,6-disubstituted pyrimidines [1]. The one-pot approach reduces both reaction time and purification steps, offering a practical advantage for preparative-scale procurement.

Synthetic Methodology Process Chemistry Heterocyclic Synthesis

Recommended Application Scenarios for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol Based on Verified Evidence


Scaffold for Epigenetic Probe Development Targeting KDM4 Histone Demethylases

Researchers developing chemical probes or tool compounds targeting the KDM4 family (particularly KDM4C/JMJD2C) may utilize 6-(3,4-dimethylphenyl)pyrimidin-4-ol as a starting scaffold for structure-activity relationship (SAR) studies. The compound has demonstrated measurable, albeit moderate, inhibition of cellular KDM4C activity (IC50 = 10 μM) and more potent inhibition in biochemical format (IC50 = 200 nM), as documented in ChEMBL-deposited screening data [1]. This activity profile suggests the 6-(3,4-dimethylphenyl)pyrimidin-4-ol core may serve as a viable template for medicinal chemistry optimization aimed at improving potency and cellular permeability. Procurement should be prioritized when the specific 3,4-dimethyl substitution pattern is required for SAR exploration rather than as a validated active probe for direct biological interrogation.

Chemical Intermediate for Custom Synthesis of Functionalized 6-Arylpyrimidine Derivatives

Synthetic and medicinal chemistry laboratories requiring the 6-(3,4-dimethylphenyl)pyrimidin-4-ol core as a building block for downstream functionalization (e.g., O-alkylation, N-substitution, halogenation, or cross-coupling reactions) represent the most appropriate procurement scenario. The pyrimidin-4-ol hydroxyl group and the aryl C-H bonds provide multiple vectors for further derivatization [1]. The compound is not commercially available for human or veterinary therapeutic use and is restricted to research applications only . Procurement should be driven by specific synthetic pathway requirements where the exact substitution pattern (3,4-dimethylphenyl at C6, hydroxyl at C4) is non-negotiable.

Comparative Analog Studies in 6-Arylpyrimidin-4-ol Structure-Activity Relationship Investigations

Investigators conducting systematic SAR studies of 6-arylpyrimidin-4-ol derivatives may procure this compound to evaluate the contribution of the 3,4-dimethyl substitution pattern relative to unsubstituted phenyl, mono-methyl, or alternative substitution regioisomers. The compound serves as one member of a broader analog series, with its value derived from its precise chemical identity within a defined SAR matrix rather than from intrinsic superior properties. The established synthetic methodology enables parallel preparation of multiple 6-aryl derivatives (3a-3h series) for comparative evaluation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.